5-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group, a methyl group, and an isopropyl group attached to the pyrazole ring, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The amino group, methyl group, and isopropyl group can be introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the methyl and isopropyl groups can be introduced through alkylation reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
5-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide include other pyrazole derivatives with different substituents, such as:
- 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide
- 5-amino-1-methyl-N-(1-methylethyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-1-methyl-N-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)11-8(13)6-4-10-12(3)7(6)9/h4-5H,9H2,1-3H3,(H,11,13) |
InChI Key |
ZJZNLQYHOGNSLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=C1)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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